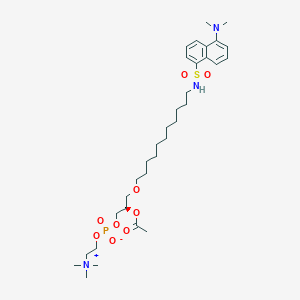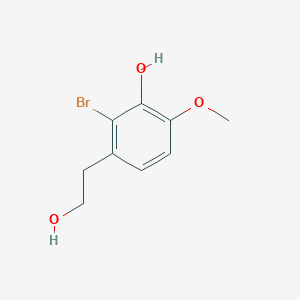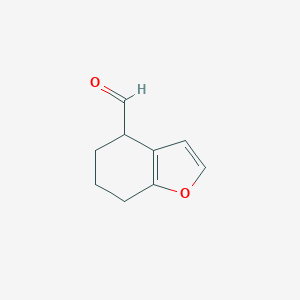
Dansyl-platelet activating factor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-platelet activating factor (D-Paf) is a synthetic analogue of platelet-activating factor (PAF), which is a potent lipid mediator involved in various physiological and pathological processes. D-Paf has been extensively studied in scientific research for its potential applications in understanding the mechanism of action of PAF and developing new therapeutic strategies for various diseases.
Wirkmechanismus
Dansyl-platelet activating factor exerts its biological effects by binding to the PAF receptor, which is expressed on various cell types, including platelets, leukocytes, and endothelial cells. Activation of the PAF receptor leads to the activation of several intracellular signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways, which mediate the biochemical and physiological effects of PAF.
Biochemical and physiological effects:
Dansyl-platelet activating factor has been shown to induce platelet aggregation, leukocyte activation, and the release of inflammatory mediators, such as cytokines and chemokines. It also modulates the function of endothelial cells, leading to changes in vascular permeability, blood flow, and tissue inflammation. Dansyl-platelet activating factor has been implicated in various diseases, including cardiovascular diseases, asthma, and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
Dansyl-platelet activating factor has several advantages for use in laboratory experiments, including its stability, selectivity, and reproducibility. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, Dansyl-platelet activating factor also has some limitations, including its potential toxicity, which can affect the interpretation of experimental results. It is also important to use appropriate controls and experimental conditions to ensure the validity of the results.
Zukünftige Richtungen
There are several future directions for research on Dansyl-platelet activating factor, including the development of new PAF receptor antagonists for the treatment of PAF-mediated diseases. The structure-activity relationship of PAF and its analogues can also be further studied to gain a better understanding of the mechanism of action of PAF and its effects on various biological processes. The potential use of Dansyl-platelet activating factor as a diagnostic tool for PAF-mediated diseases, such as sepsis, can also be explored. Additionally, the role of Dansyl-platelet activating factor in the regulation of immune responses and inflammation can be further investigated to identify new therapeutic targets for various diseases.
Synthesemethoden
Dansyl-platelet activating factor can be synthesized by chemical modification of the natural PAF molecule using dansyl chloride, which selectively reacts with the primary amino group of PAF to form a stable amide bond. The synthesis process involves several steps, including purification and characterization of the final product.
Wissenschaftliche Forschungsanwendungen
Dansyl-platelet activating factor has been widely used in scientific research to investigate the mechanism of action of PAF and its effects on various biological processes. It has been shown to activate platelets, induce inflammation, and modulate immune responses. Dansyl-platelet activating factor has also been used to study the structure-activity relationship of PAF and develop new PAF receptor antagonists.
Eigenschaften
CAS-Nummer |
118790-15-1 |
|---|---|
Produktname |
Dansyl-platelet activating factor |
Molekularformel |
C33H56N3O9PS |
Molekulargewicht |
701.9 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1 |
InChI-Schlüssel |
YAPFSBLBPKYOIX-GDLZYMKVSA-N |
Isomerische SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Andere CAS-Nummern |
118790-15-1 |
Synonyme |
1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine dansyl-PAF dansyl-platelet activating factor dansyllyso-PAF dansyllysoPAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)


![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)



